molecular formula C12H15N B8737339 2-([1,1'-Bi(cyclopropan)]-2-yl)aniline CAS No. 890408-75-0

2-([1,1'-Bi(cyclopropan)]-2-yl)aniline

Cat. No. B8737339
M. Wt: 173.25 g/mol
InChI Key: WRBFUJVNYHEZAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07514584B2

Procedure details

In a hydrogenation reactor, 1 g of 2-(2-nitrophenyl)-bicyclopropane (4.9 mmol, trans:cis ratio: 4.1:1), dissolved in 20 ml of ethanol, is hydrogenated at ambient temperature using 0.1 g of 5% platinum-carbon catalyst. After 2.5 hours and after 101% of the amount of hydrogen theoretically required for the reduction has been taken up, the reaction is stopped. Following filtration of the reaction mixture, the solvent is removed by concentration by evaporation. 0.87 g of 2-(2-aminophenyl)-bicyclopropane (100% of theory) is obtained in the form of a brownish liquid (trans:cis ratio: 4.4:1).
Name
2-(2-nitrophenyl)-bicyclopropane
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH:10]1[CH2:12][CH:11]1[CH:13]1[CH2:15][CH2:14]1)([O-])=O.[H][H]>C(O)C.[Pt].[C]>[NH2:1][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH:10]1[CH2:12][CH:11]1[CH:13]1[CH2:15][CH2:14]1 |f:3.4|

Inputs

Step One
Name
2-(2-nitrophenyl)-bicyclopropane
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C1C(C1)C1CC1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pt].[C]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is hydrogenated at ambient temperature
FILTRATION
Type
FILTRATION
Details
filtration of the reaction mixture
CUSTOM
Type
CUSTOM
Details
the solvent is removed by concentration by evaporation

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
NC1=C(C=CC=C1)C1C(C1)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.87 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 102.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.